molecular formula C20H20N4O3S B296142 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B296142
M. Wt: 396.5 g/mol
InChI Key: MHYOXBRNAAZZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide, also known as EAI045, is a promising small molecule inhibitor of epidermal growth factor receptor (EGFR) with potential applications in cancer therapy. In

Mechanism of Action

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide binds to the inactive conformation of EGFR and stabilizes it, preventing the receptor from adopting the active conformation required for downstream signaling. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for survival.
Biochemical and Physiological Effects
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including non-small cell lung cancer, head and neck squamous cell carcinoma, and colorectal cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and paclitaxel. In addition, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has been found to have minimal toxicity to normal cells, making it a potentially safer alternative to current EGFR inhibitors.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is its high potency and selectivity for EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, its limited solubility in aqueous solutions may pose challenges for its use in certain assays. In addition, the complex synthesis method and high cost of production may limit its availability for widespread use in research.

Future Directions

Future research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide could explore its potential for combination therapy with other targeted agents or immunotherapies. It could also investigate its efficacy in treating EGFR-mutant cancers that are resistant to current EGFR inhibitors. Furthermore, the development of more efficient and cost-effective synthesis methods could increase its accessibility for research and clinical use.

Synthesis Methods

The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves a multi-step process, starting with the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with potassium thioacetate to form 2-(ethylthio)-N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with 6-amino-4-oxo-5-phenylpyrimidine-2-thiol to form the final product, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide.

Scientific Research Applications

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has shown promising results in preclinical studies as a potent and selective inhibitor of EGFR. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, proliferation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H20N4O3S/c1-2-27-15-10-8-14(9-11-15)22-16(25)12-28-20-23-18(21)17(19(26)24-20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,25)(H3,21,23,24,26)

InChI Key

MHYOXBRNAAZZPQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.